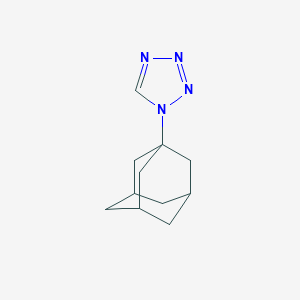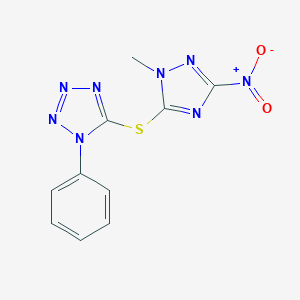
1-(1-Adamantyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)tetrazole is a chemical compound that has gained significant interest in the field of scientific research due to its unique properties and potential applications. It is a tetrazole derivative of adamantane, which is a cyclic organic compound and has been widely used in the synthesis of various drugs and materials.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been investigated for its potential as a corrosion inhibitor, as well as a fluorescent probe for the detection of metal ions. Furthermore, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)tetrazole is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, leading to changes in cellular function. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin production, respectively. It has also been shown to interact with certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and cell survival.
Biochemical and Physiological Effects:
1-(1-Adamantyl)tetrazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the activity of certain enzymes involved in the regulation of neurotransmitters and melanin production. Furthermore, it has been shown to interact with certain receptors involved in the regulation of various cellular processes, including calcium signaling, protein folding, and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-Adamantyl)tetrazole in lab experiments is its high purity and stability. It can be easily synthesized using a simple and efficient method, which yields high purity products. Furthermore, it exhibits a wide range of activities, making it a versatile compound for various applications. However, one of the limitations of using 1-(1-Adamantyl)tetrazole is its potential toxicity, which must be carefully evaluated before use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-(1-Adamantyl)tetrazole. One of the areas of interest is its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, it can be further investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, its potential as a corrosion inhibitor can be further explored.
Métodos De Síntesis
1-(1-Adamantyl)tetrazole can be synthesized by the reaction of 1-adamantylamine with sodium azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the tetrazole ring. This method is efficient and yields high purity products.
Propiedades
Nombre del producto |
1-(1-Adamantyl)tetrazole |
|---|---|
Fórmula molecular |
C11H16N4 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(1-adamantyl)tetrazole |
InChI |
InChI=1S/C11H16N4/c1-8-2-10-3-9(1)5-11(4-8,6-10)15-7-12-13-14-15/h7-10H,1-6H2 |
Clave InChI |
KFQREURXCYHWIC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NN=N4 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N4C=NN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)




![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)


![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
